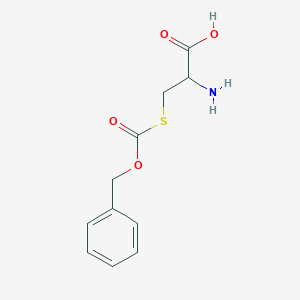

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a compound that can be categorized within the family of amino acid derivatives. These derivatives are known for their varied applications in pharmaceuticals and as intermediates in organic synthesis. The compound contains an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group, which suggests its potential utility in the synthesis of peptides or as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids with furan or thiophene nuclei have been synthesized with yields ranging from 48-94% . Although the specific synthesis of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is not detailed in the provided papers, the methodologies could potentially be adapted for its synthesis. Another relevant synthesis approach involves a one-pot, three-component reaction of L-cysteine with ammonium thiocyanate and various acid chlorides under solvent-free conditions, leading to the formation of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives in excellent yields . This method could be modified to introduce a benzyloxycarbonyl protecting group to achieve the desired compound.

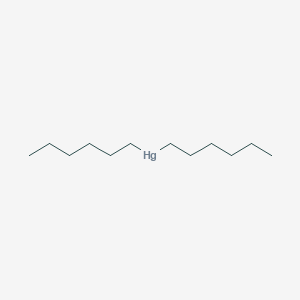

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would feature an amino group and a carboxylic acid group, typical of amino acids, along with a benzyloxycarbonyl-protected thiol side chain. The presence of the benzyloxycarbonyl group is significant as it protects the thiol group from unwanted reactions during peptide synthesis or other chemical transformations. The stereochemistry at the alpha carbon is specified as (R), which is important for the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would be influenced by its functional groups. The amino group could participate in the formation of amide bonds in peptide coupling reactions. The carboxylic acid group could be involved in esterification or amidation reactions. The protected thiol group could be deprotected under certain conditions to reveal a reactive thiol that could engage in thiol-disulfide exchange reactions or serve as a nucleophile in various chemical transformations. The provided papers do not detail reactions specific to this compound, but the synthesis of related compounds suggests potential reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid would be influenced by its molecular structure. The compound is likely to be solid at room temperature and may exhibit optical activity due to the presence of an asymmetric carbon atom. The solubility of the compound would depend on the polarity of the solvent and the presence of the protecting group. The benzyloxycarbonyl group would increase the compound's hydrophobic character, potentially affecting its solubility in aqueous solutions. The compound's stability would be influenced by the presence of the protected thiol, which would be less prone to oxidation compared to a free thiol group. The papers provided do not offer specific data on the physical and chemical properties of this compound .

科学研究应用

Antioxidant and Antimicrobial Properties

Compounds with thiogroups, similar in reactivity to (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, exhibit significant antioxidant and antimicrobial activities. The presence of a thiogroup can enhance the compound's reactivity, making it a candidate for studies in oxidative stress mitigation and microbial inhibition (А. G. Kaplaushenko, 2019).

Role in Plant Stress Responses

Research into carboxylic acids, which share functional groups with (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, has shown their importance in plant stress responses. These compounds are involved in signaling pathways that help plants adapt to various environmental stresses. The potential for (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid to participate in similar mechanisms could be significant for agricultural biotechnology and plant science (Luz Yáñez et al., 2020).

Pharmaceutical Applications

The structural characteristics of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid suggest its utility in drug development, particularly in the synthesis of novel pharmaceutical compounds. Its reactive groups could be leveraged for the creation of drugs with improved efficacy and specificity for various diseases. Studies on related compounds emphasize the importance of such structural elements in pharmacological contexts (S. Fuloria et al., 2020).

Materials Science Applications

The unique chemical structure of (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may also find applications in materials science, particularly in the development of novel polymers and functional materials. Its potential for forming stable and reactive intermediates could be exploited in synthesizing materials with desired physical and chemical properties (Pavithra V Ravi et al., 2021).

属性

IUPAC Name |

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZGSEXFFGHKDF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952125 |

Source

|

| Record name | S-[(Benzyloxy)carbonyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid | |

CAS RN |

29663-62-5 |

Source

|

| Record name | S-[(Benzyloxy)carbonyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)